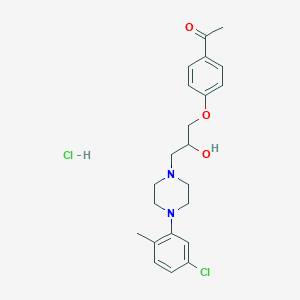

1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

Description

1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a synthetic piperazine derivative characterized by a 5-chloro-2-methylphenyl substituent on the piperazine ring, a 2-hydroxypropoxy linker, and a phenyl-ethanone moiety. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical formulation.

Properties

IUPAC Name |

1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3.ClH/c1-16-3-6-19(23)13-22(16)25-11-9-24(10-12-25)14-20(27)15-28-21-7-4-18(5-8-21)17(2)26;/h3-8,13,20,27H,9-12,14-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCKBSJAJWJFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C29H36ClN5O3 |

| Molecular Weight | 570.15 g/mol |

| LogP | 4.5739 |

| Polar Surface Area | 58.009 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is suggested that the piperazine moiety plays a crucial role in modulating dopaminergic and serotonergic pathways, which are significant in the treatment of psychiatric disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound exhibits affinity for D2 and D4 dopamine receptors, potentially influencing mood regulation and psychotic symptoms.

- Serotonin Receptor Interaction : It may also act as a serotonin receptor antagonist, contributing to its anxiolytic effects.

- Inhibition of Phosphodiesterases : This action can lead to increased levels of cyclic AMP (cAMP), enhancing neuronal signaling.

Biological Activity

Research indicates that 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride exhibits a range of biological activities:

Antidepressant Effects

In animal models, the compound has demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST).

Anxiolytic Activity

Studies show that it reduces anxiety-like behaviors in elevated plus maze (EPM) tests, suggesting its potential as an anxiolytic agent.

Neuroprotective Properties

Preliminary findings indicate neuroprotective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzyme activity.

Case Studies

Several studies have investigated the efficacy of this compound in various therapeutic contexts:

- Study on Depression Models : A study published in Journal of Medicinal Chemistry reported that administration of the compound resulted in a statistically significant decrease in depressive behaviors in rodent models when compared to control groups .

- Anxiety Reduction : Another investigation highlighted its effectiveness in reducing anxiety symptoms in a chronic unpredictable stress model, with results indicating a notable increase in exploration behavior in EPM tests .

- Neuroprotection : Research conducted on cultured neuronal cells demonstrated that the compound protects against glutamate-induced excitotoxicity, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.159 (moderate lipophilicity) |

| Water Solubility | Low solubility (LogSw -3.34) |

| Polar Surface Area | 83.107 Ų |

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of the piperazine moiety is significant as piperazine derivatives are known for their diverse biological activities, including:

- Antidepressant Effects : Some studies have indicated that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems.

- Antipsychotic Activity : Research suggests that piperazine derivatives can interact with dopamine receptors, making them candidates for antipsychotic drug development.

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds related to 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. In vitro assays demonstrated that these compounds could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting mechanisms involving:

- Cell Cycle Arrest : Compounds were shown to interfere with the cell cycle, halting the progression of cancer cells.

- Apoptosis Induction : Evidence indicates that these compounds can trigger programmed cell death pathways in malignant cells.

Neuropharmacology

The interaction of this compound with neurotransmitter systems makes it a subject of interest in neuropharmacological studies. Its potential effects on serotonin and dopamine receptors could lead to advancements in treatments for mood disorders and other neurological conditions.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally similar piperazine derivatives. The research demonstrated that these compounds showed significant activity in behavioral models of depression, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Anticancer Properties

In a study published in Cancer Letters, researchers investigated the cytotoxic effects of piperazine derivatives on human cancer cell lines. They found that specific modifications to the piperazine structure enhanced anticancer activity, leading to increased apoptosis and reduced cell viability.

Case Study 3: Neuropharmacological Insights

Research featured in Neuropharmacology examined the binding affinity of similar compounds to serotonin receptors. The findings indicated that these compounds could serve as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a core piperazine-ethanone framework with modifications in substituents and linkers. Key comparisons include:

Physicochemical Properties

- Solubility : Hydrochloride salt form (shared with ) enhances aqueous solubility over free bases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.